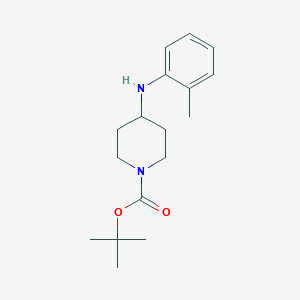

ortho-methyl 4-Anilino-1-Boc-piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H26N2O2 |

|---|---|

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-15(13)18-14-9-11-19(12-10-14)16(20)21-17(2,3)4/h5-8,14,18H,9-12H2,1-4H3 |

InChI-Schlüssel |

HIVZJTXXEISBPZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ortho-Methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine, a key precursor in the development of various pharmaceutical compounds. This document details the chemical properties, synthetic pathways, experimental protocols, and analytical data for this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Compound Profile

This compound, also known as tert-butyl 4-(o-tolylamino)piperidine-1-carboxylate, is a derivative of 4-anilinopiperidine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective functionalization at the aniline (B41778) nitrogen. The ortho-methyl substituent on the aniline ring introduces steric hindrance that can influence its reactivity and the pharmacological properties of its derivatives.

| Property | Value |

| IUPAC Name | tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |

| Synonyms | o-methyl 4-Anilino-1-Boc-piperidine, 4-(o-tolylamino)-1-Boc-piperidine |

| CAS Number | 1154101-90-2 |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.40 g/mol |

| Appearance | White powder |

| Purity (typical) | ≥98% |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

| Precursor for | ortho-methylfentanyl and related compounds |

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is through a one-pot reductive amination reaction. This method involves the reaction of 1-Boc-4-piperidone with o-toluidine (B26562) in the presence of a reducing agent.

An alternative, though less direct, route is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 1-Boc-4-aminopiperidine with an ortho-substituted aryl halide, such as 2-bromotoluene.

Experimental Protocol: Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination. This protocol is adapted from established procedures for similar aniline derivatives and has been optimized for this specific transformation.[1]

Materials:

-

1-Boc-4-piperidone

-

o-Toluidine

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Eluent for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

-

Add o-toluidine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound via reductive amination.

| Parameter | Value |

| Reactant Molar Ratio | 1-Boc-4-piperidone : o-toluidine : NaBH(OAc)₃ = 1 : 1.1 : 1.5 |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 70-85% |

| Purity (post-column) | >98% |

Analytical Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.10 (m, 2H, Ar-H) | ~154.8 (C=O, Boc) |

| ~6.70 (m, 2H, Ar-H) | ~145.0 (Ar-C) |

| ~4.10 (br s, 2H, piperidine-H) | ~130.5 (Ar-CH) |

| ~3.60 (m, 1H, piperidine-H) | ~126.8 (Ar-CH) |

| ~2.90 (t, 2H, piperidine-H) | ~122.5 (Ar-C) |

| ~2.20 (s, 3H, Ar-CH₃) | ~117.5 (Ar-CH) |

| ~2.00 (m, 2H, piperidine-H) | ~110.0 (Ar-CH) |

| ~1.50 (s, 9H, Boc-CH₃) | ~79.5 (C(CH₃)₃) |

| ~1.40 (m, 2H, piperidine-H) | ~50.0 (piperidine-CH) |

| ~42.0 (piperidine-CH₂) | |

| ~32.0 (piperidine-CH₂) | |

| ~28.4 (Boc-CH₃) | |

| ~17.5 (Ar-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS):

-

ESI-MS: [M+H]⁺ calculated for C₁₇H₂₇N₂O₂⁺: 291.2067; found: ~291.2067.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The reductive amination protocol provided is robust and can be readily implemented in a standard laboratory setting. The detailed analytical data serves as a benchmark for product characterization. This information is intended to support researchers and drug development professionals in the synthesis and utilization of this important chemical intermediate.

References

ortho-methyl 4-Anilino-1-Boc-piperidine CAS number

An In-depth Technical Guide to ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate, commonly known as this compound or ortho-Methyl Boc-4-AP, is a chemical intermediate used in the synthesis of various compounds, most notably as a precursor in the synthesis of ortho-methylfentanyl.[1][2] Its structure consists of a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ortho-toluidine moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its role in further chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1154101-90-2 | [1][2] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][2] |

| Molecular Weight | 290.40 g/mol | [1][3] |

| Appearance | White powder / A crystalline solid | [1][4] |

| Purity | ≥98% | |

| Solubility | DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [2] |

| UV λmax | 246 nm | [2] |

| Storage Temperature | Room temperature | [2] |

| Stability | ≥ 4 years | |

| InChI Key | HIVZJTXXEISBPZ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(NC2=CC=CC=C2C)CC1 |

Experimental Protocols

Synthesis via Reductive Amination

This is a common and effective method for synthesizing N-aryl piperidines from a ketone and an amine.

Reaction Scheme:

Materials:

-

1-Boc-4-piperidone

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add o-toluidine (1.1 eq) and glacial acetic acid (1.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.

Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is another powerful method for the formation of C-N bonds.

Reaction Scheme:

Materials:

-

1-Boc-4-aminopiperidine

-

2-bromotoluene (B146081) or 2-iodotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask.

-

Add 1-Boc-4-aminopiperidine (1.2 eq) and 2-bromotoluene (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Synthesis: A Precursor to ortho-methylfentanyl

This compound is primarily used as a precursor in the synthesis of ortho-methylfentanyl, a potent synthetic opioid.[1][2] The synthesis involves two main steps: deprotection of the Boc group followed by N-acylation.

Workflow for the Synthesis of ortho-methylfentanyl

The following diagram illustrates the synthetic workflow from this compound to ortho-methylfentanyl.

Step 1: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the secondary amine, 4-(o-tolylamino)piperidine. Common reagents for this step include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in 1,4-dioxane.

Step 2: N-Acylation

The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the final product, ortho-methylfentanyl.

Spectral Data

Access to analytical data is crucial for the identification and characterization of this compound. A new drug monograph from NPS Discovery provides links to the proton NMR and COSY NMR spectra of this compound.[1] Researchers are encouraged to consult this resource for detailed spectral information.

Safety and Handling

This compound should be handled in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. As a precursor to a potent synthetic opioid, appropriate security measures and adherence to all local and institutional regulations regarding the handling and documentation of such compounds are essential.

Conclusion

This compound is a key intermediate for the synthesis of ortho-methylfentanyl. This guide has provided essential information on its chemical and physical properties, plausible and detailed synthetic protocols, and its application in further chemical transformations. The provided data and methodologies are intended to support researchers and scientists in their work with this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ortho-methyl 4-Anilino-1-Boc-piperidine. This compound, also known as tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate, is a notable precursor in the synthesis of certain novel psychoactive substances.[1] A thorough understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and for monitoring chemical transformations in synthetic processes.

Quantitative ¹H NMR Data Summary

The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~7.10 | Multiplet | 2H | - |

| H-3', H-4', H-5' (Aromatic) | ~6.65 - 6.90 | Multiplet | 3H | - |

| H-2ax, H-6ax (Piperidine) | ~4.05 | Broad | 2H | - |

| H-4 (Piperidine) | ~3.50 | Multiplet | 1H | - |

| H-2eq, H-6eq (Piperidine) | ~2.90 | Multiplet | 2H | - |

| -CH₃ (ortho-tolyl) | ~2.20 | Singlet | 3H | - |

| H-3ax, H-5ax (Piperidine) | ~2.00 | Multiplet | 2H | - |

| H-3eq, H-5eq (Piperidine) | ~1.48 | Multiplet | 2H | - |

| -C(CH₃)₃ (Boc) | 1.45 | Singlet | 9H | - |

Note: The chemical shifts and coupling constants are estimations based on typical values for similar structures and available spectral information. Precise values may vary depending on experimental conditions.

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent by the manufacturer to a concentration of 0.03-0.05% (v/v) for referencing the chemical shift scale to 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure that the solution height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines. This can be performed manually or automatically.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for a ¹H NMR spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to the signal.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled. This visualization aids in the correlation of the observed NMR signals with their corresponding protons in the molecule.

Caption: Chemical structure of this compound.

References

Technical Guide: Physical Properties of ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-methyl 4-Anilino-1-Boc-piperidine, also known by its IUPAC name tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate, is a chemical intermediate recognized for its role as a precursor in the synthesis of fentanyl analogs, specifically ortho-methylfentanyl.[1][2] Its chemical structure consists of a piperidine (B6355638) ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ortho-methylanilino group. This guide provides a comprehensive overview of its known physical properties, drawing from available chemical databases and supplier information.

Chemical and Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₂ | PubChem[3] |

| Molecular Weight | 290.40 g/mol | NPS Discovery[4] |

| CAS Number | 1154101-90-2 | NPS Discovery[4] |

| Appearance | White powder or crystalline solid | NPS Discovery[4] |

| Melting Point | Not experimentally reported in available literature. A related compound, 4-Boc-aminopiperidine, has a melting point of 161.3–163.3°C after crystallization. | - |

| Boiling Point | 415.2 ± 38.0 °C (Predicted at 760 Torr) | ChemicalBook |

| Density | 1.092 ± 0.06 g/cm³ (Predicted at 25°C, 760 Torr) | ChemicalBook |

| Solubility | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | Cayman Chemical[1] |

| pKa | Not experimentally reported in available literature. | - |

| XLogP3 | 3.7 | PubChem[3] |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties cited above are outlined below. These are generalized methods applicable to a crystalline organic solid like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For an unknown substance, a preliminary rapid heating can be performed to determine an approximate range, followed by a slower, more precise measurement.

Solubility Determination

The solubility of an organic compound is typically determined by observing its behavior in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the solvent (e.g., DMF, DMSO, or Ethanol) is added incrementally.

-

Observation: The mixture is agitated, and the point at which the solid completely dissolves is noted. Solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common analytical technique for the identification and purity assessment of volatile and semi-volatile compounds.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The compound travels through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

-

Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis

LC-QTOF-MS is a powerful technique for the identification and characterization of a wide range of compounds, including those that are not amenable to GC-MS.

-

Sample Preparation: A solution of the compound is prepared in a suitable mobile phase.

-

Injection and Separation: The sample is injected into the liquid chromatograph and separated on a column based on its affinity for the stationary and mobile phases.

-

Detection: The eluent from the LC column is introduced into the QTOF mass spectrometer. This instrument provides high-resolution and accurate mass measurements of both the parent ion and its fragment ions, allowing for confident identification and structural elucidation.

Mandatory Visualization

Synthetic Pathway of ortho-methylfentanyl

The following diagram illustrates the role of this compound as a key precursor in the synthesis of ortho-methylfentanyl.

Caption: Synthetic pathway from this compound to ortho-methylfentanyl.

Experimental Workflow for GC-MS Analysis

The diagram below outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: A generalized workflow for the GC-MS analysis of this compound.

References

Elucidation of the Structure and Synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and synthetic pathways of ortho-methyl 4-anilino-1-Boc-piperidine, a key precursor in the synthesis of ortho-methylfentanyl, a potent synthetic opioid.[1][2] This document details the physicochemical properties, spectroscopic data, and analytical methodologies pertinent to the characterization of this compound. Furthermore, it outlines established synthetic protocols, including Reductive Amination and Buchwald-Hartwig Amination, and discusses the relevant biological context concerning the mu-opioid receptor signaling pathway of its derivatives. All quantitative data are presented in tabular format for clarity, and key experimental workflows and pathways are visualized using diagrams.

Introduction

This compound, formally known as tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate, is a chemical intermediate of significant interest in the fields of medicinal chemistry and forensic science.[1][3][4] Its structure is closely related to other precursors of fentanyl and its analogues.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a stable and versatile building block in multi-step syntheses.[5] The structural characterization and control of synthetic routes are critical for both the development of new opioid receptor modulators and the monitoring of illicit drug manufacturing. This guide aims to consolidate the available technical information to aid researchers in these endeavors.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. These data are essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Formal Name | tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate | [1][3][4] |

| Synonyms | o-methyl 4-Anilino-1-Boc-piperidine, 4-(o-tolylamino)-1-Boc-piperidine, ortho-Methyl Boc-4-AP | [1][3] |

| CAS Number | 1154101-90-2 | [1][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][3] |

| Molecular Weight | 290.40 g/mol | [1] |

| Appearance | White crystalline solid | [2][4] |

| Purity | ≥98% | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectrum available | [1] |

| COSY | ¹H-¹H COSY spectrum available | [1] |

| Mass Spectrometry (MS) | Molecular Ion [M+]: 290, Exact Mass [M+H]⁺: 291.2067 | [1] |

| UV-Vis | λmax: 246 nm | [3] |

Synthesis of this compound

The synthesis of 4-anilinopiperidine derivatives can be primarily achieved through two common methodologies: Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination

This method involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with an aniline, in this case, o-toluidine (B26562), in the presence of a reducing agent.[5][6]

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and o-toluidine (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or dichloroethane, add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative route, involving the N-arylation of a 4-aminopiperidine (B84694) derivative with an aryl halide.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-Boc-4-aminopiperidine (1.0 eq), 2-bromotoluene (B146081) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent such as toluene (B28343) or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired product.

Analytical Methodologies

The structural confirmation of this compound relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fentanyl precursors.

-

Sample Preparation: Prepare a dilute solution of the sample in methanol.[1]

-

Instrumentation: An Agilent 5975 Series GC/MSD or a similar instrument can be used.[1]

-

GC Column: A capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode with an injector temperature of 250-280°C.

-

Oven Program: A temperature gradient can be employed, for example, starting at 150°C, holding for 1 minute, then ramping up to 300°C.

-

MS Detector: Electron ionization (EI) at 70 eV. The mass range can be scanned from m/z 40 to 550.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass data, which is invaluable for unequivocal identification.

-

Sample Preparation: Dissolve the sample in the mobile phase.[1]

-

Instrumentation: A Sciex X500R LC-QTOF-MS or an equivalent system.[1]

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid, is common.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Data can be acquired in a data-independent manner to capture all ions within a specified mass range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the definitive structural elucidation of the molecule.

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to fully assign the proton and carbon signals and establish the connectivity of the molecule.

Biological Context: Mu-Opioid Receptor Signaling

While this compound is considered to have low intrinsic opioid activity, its significance lies in its role as a precursor to ortho-methylfentanyl, a potent agonist of the mu-opioid receptor (MOR).[2] The activation of MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is responsible for the analgesic effects of opioids, but also their adverse effects.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately producing analgesia.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation, synthesis, and analysis of this compound. The information presented, including the physicochemical data, spectroscopic information, and detailed experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and forensic analysis. The visualization of synthetic workflows and the relevant biological signaling pathway further aids in the comprehensive understanding of this important fentanyl precursor. Strict adherence to safety and regulatory guidelines is imperative when handling this compound and its derivatives.

References

Retrosynthetic Analysis and Synthetic Strategies for ortho-methyl 4-Anilino-1-Boc-piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the retrosynthetic analysis and forward synthesis of tert-butyl 4-((2-methylphenyl)amino)piperidine-1-carboxylate, also known as ortho-methyl 4-anilino-1-Boc-piperidine. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to ortho-methylfentanyl[1][2][3]. Two primary synthetic strategies, reductive amination and Buchwald-Hartwig amination, are explored in depth. This document furnishes detailed experimental protocols, a comparative analysis of quantitative data, and visual diagrams of the synthetic pathways to aid researchers in the efficient and informed synthesis of this important building block.

Introduction

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds. The Boc-protected derivative, tert-butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP), is a crucial intermediate in the synthesis of fentanyl and its analogues[4][5]. The ortho-methyl substituted variant, with the formal name tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate and CAS number 1154101-90-2, is of particular interest as a direct precursor to ortho-methylfentanyl, a potent synthetic opioid[6][7]. A thorough understanding of its synthesis is therefore critical for both medicinal chemists and forensic scientists. This guide outlines the logical bond disconnections in its retrosynthetic analysis and presents two robust methods for its preparation.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound simplifies the molecule to readily available starting materials. The primary disconnection is the C-N bond between the piperidine (B6355638) ring and the tolyl group. This bond can be formed via two main strategies: nucleophilic attack of an amine on a carbonyl (followed by reduction) or a metal-catalyzed cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Designer Fentanyl Precursors Leading the Way to New Fentanyl Analogs-The Case of ortho-Methylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monographs [cfsre.org]

- 7. research.rug.nl [research.rug.nl]

Solubility Profile of ortho-methyl 4-Anilino-1-Boc-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ortho-methyl 4-Anilino-1-Boc-piperidine (CAS No. 1154101-90-2), a key intermediate in the synthesis of fentanyl analogs.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and handling in a research and drug development context. This document outlines available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates a relevant biological signaling pathway.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate | [3][4] |

| Synonyms | o-methyl 4-Anilino-1-Boc-piperidine, 4-(o-tolylamino)-1-Boc-piperidine | [1] |

| CAS Number | 1154101-90-2 | [1][3] |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [1][4] |

| Molecular Weight | 290.4 g/mol | [1][4] |

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below for easy comparison.

| Solvent | Chemical Class | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | 20 | [1][5] |

| Ethanol | Polar Protic | 20 | [1][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 | [1][5] |

Additionally, a mixture of Methanol/Toluene (1:1.5 v/v) has been noted to maximize the solubility of this compound, although specific quantitative data is not provided.[6] For comparison, the meta- and para-isomers show varied solubility. For instance, para-methyl 4-Anilino-1-Boc-piperidine is reported to have solubilities of 10 mg/mL in DMF, 1 mg/mL in DMSO, and 2 mg/mL in Ethanol.[7] The meta-isomer is only slightly soluble in DMSO and Ethanol, with a solubility of 1 mg/mL in DMF.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[9][10]

1. Materials and Equipment:

-

This compound (crystalline solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[10]

-

-

Sample Processing:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor. Express the final solubility in mg/mL.

-

Visualizations

Experimental Workflow

The diagram below outlines the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Workflow for determining equilibrium solubility.

Relevant Signaling Pathway

This compound is a precursor for the synthesis of ortho-methylfentanyl, an analog of fentanyl.[1][2] Fentanyl and its analogs are potent agonists of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[11][12] The diagram below illustrates the canonical signaling pathway following the activation of the µ-opioid receptor by an agonist.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ortho-Methyl Boc 4-AP — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]

- 3. cfsre.org [cfsre.org]

- 4. This compound | C17H26N2O2 | CID 21352613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1154101-90-2 [m.chemicalbook.com]

- 6. Buy this compound [smolecule.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. µ-opioid receptor [biology.kenyon.edu]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the deprotection of ortho-methyl 4-anilino-1-Boc-piperidine, a key precursor in the synthesis of certain fentanyl analogs. The presence of the ortho-methyl substituted anilino moiety necessitates careful consideration of deprotection conditions to ensure high yield and purity of the desired product, 4-(2-methylanilino)piperidine. This document outlines two common and effective methods for this transformation: using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in 1,4-dioxane (B91453).

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This is followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and yield the free amine. Under the acidic reaction conditions, the resulting amine is typically protonated to form its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[1][2]

Experimental Protocols

This section details two common protocols for the Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4-(2-methylanilino)piperidine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

This compound

-

4 M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with cold diethyl ether.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure.

-

To obtain the free base, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of anilino-piperidine derivatives based on literature precedents.

| Protocol | Acid (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | TFA (5-10) | DCM | 0 to RT | 1-3 | 85-95 | Work-up requires careful neutralization. |

| 2 | HCl (5-10) | 1,4-Dioxane | RT | 2-4 | 90-98 | Product is often isolated as the hydrochloride salt. |

Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method.

Visualizations

Boc Deprotection Mechanism

References

Application Notes and Protocols: ortho-methyl 4-Anilino-1-Boc-piperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-methyl 4-Anilino-1-Boc-piperidine is a key synthetic intermediate primarily utilized in the development of potent opioid analgesics, most notably as a precursor to ortho-methylfentanyl.[1][2][3] The 4-anilinopiperidine scaffold is a well-established pharmacophore for potent µ-opioid receptor (MOR) agonists.[4] Strategic modifications to this core structure, such as the introduction of a methyl group on the aniline (B41778) ring, allow for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability.

While this compound itself is presumed to have low intrinsic opioid activity, its utility in drug discovery lies in its role as a versatile building block for constructing novel fentanyl analogs.[1] These application notes provide a comprehensive overview of its use, including synthetic protocols, structure-activity relationship (SAR) data for derived compounds, and detailed methodologies for their biological evaluation.

I. Synthesis of Fentanyl Analogs

The synthesis of fentanyl analogs from this compound generally involves a two-step process: deprotection of the Boc group followed by acylation of the piperidine (B6355638) nitrogen.

Protocol 1: Synthesis of ortho-methylfentanyl

This protocol describes the synthesis of ortho-methylfentanyl from this compound.

Step 1: Deprotection of the Boc Group

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt of the deprotected amine is then neutralized with a base (e.g., sodium bicarbonate or triethylamine) to yield the free amine, 4-(2-methylanilino)piperidine.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Step 2: Acylation of the Piperidine Nitrogen

-

Dissolution: Dissolve the purified 4-(2-methylanilino)piperidine in an aprotic solvent like DCM or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to the solution.

-

Acylation: Cool the reaction mixture in an ice bath and add propionyl chloride or propionic anhydride (B1165640) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ortho-methylfentanyl can be purified by column chromatography or crystallization.

II. Structure-Activity Relationship (SAR) of Aniline-Substituted Fentanyl Analogs

The substitution pattern on the aniline ring of the 4-anilinopiperidine scaffold significantly influences the pharmacological activity of fentanyl analogs at the µ-opioid receptor.

Table 1: In Vitro µ-Opioid Receptor Binding Affinity of Aniline-Substituted Fentanyl Analogs

| Compound | Aniline Substitution | Ki (nM) | Reference |

| Fentanyl | Unsubstituted | 1.23 | [5] |

| ortho-Fluorofentanyl | ortho-Fluoro | - | [6] |

| meta-Fluorofentanyl | meta-Fluoro | - | [6] |

| para-Fluorofentanyl | para-Fluoro | - | [6] |

| 3",4"-Dimethoxyfentanyl | 3",4"-Dimethoxy | 977.2 | [5] |

Note: A lower Ki value indicates a higher binding affinity. The addition of a fluorine atom at the ortho position of the aniline ring has been shown to increase both potency and efficacy at the human µ-opioid receptor, suggesting that the electronic density of this aromatic ring is crucial for interaction with the active conformation of the receptor.[6]

Table 2: In Vivo Analgesic Potency of Aniline-Substituted Fentanyl Analogs (Mouse Hot Plate Test)

| Compound | Aniline Substitution | ED50 (mg/kg) | Reference |

| Fentanyl | Unsubstituted | ~0.01 | [4] |

| Acetylfentanyl | Unsubstituted (acetyl instead of propionyl group) | 0.021 | |

| Ocfentanil | ortho-Fluoro (methoxyacetyl instead of propionyl group) | 0.0077 |

Note: A lower ED50 value indicates a higher analgesic potency.

III. Experimental Protocols for Biological Evaluation

Protocol 2: µ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This in vitro assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes expressing the human µ-opioid receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: A tritiated opioid with high affinity for the µ-receptor, such as [³H]-DAMGO.

-

Test Compound: The unlabeled fentanyl analog of interest.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as naloxone (B1662785).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer. Homogenize the membranes to ensure a uniform suspension. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).

-

Competition Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Hot Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

-

Hot Plate Apparatus: A commercially available hot plate with precise temperature control.

-

Test Animals: Male Swiss Webster mice (or other appropriate strain).

-

Test Compound: The fentanyl analog of interest, dissolved in a suitable vehicle (e.g., saline).

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Positive Control: A known analgesic, such as morphine.

-

Timer.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer.

-

Observation: Observe the mouse for nocifensive behaviors, such as licking a paw or jumping.

-

Recording Latency: Stop the timer as soon as a nocifensive response is observed and record the latency.

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

-

Drug Administration: Administer the test compound, vehicle, or positive control to the mice via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each mouse back on the hot plate and measure the response latency as described in steps 2-5.

-

Data Analysis:

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Plot the mean %MPE against time for each treatment group.

-

For dose-response studies, calculate the ED50 value, which is the dose of the compound that produces 50% of the maximum possible effect.

-

IV. Visualizations

Signaling Pathway

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflows

Caption: Synthesis workflow for ortho-methylfentanyl.

Caption: Workflow for µ-opioid receptor binding assay.

Caption: Workflow for the hot plate analgesia test.

References

- 1. Buy this compound [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cfsre.org [cfsre.org]

- 4. Electroanalysis of Fentanyl and Its New Analogs: A Review | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-arylation of ortho-methyl 4-anilino-1-Boc-piperidine, a key synthetic intermediate in the development of various pharmaceutical compounds. The protocols focus on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Given the steric hindrance presented by the ortho-methyl group, careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields.

Introduction

N-arylated piperidine (B6355638) scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The ability to introduce diverse aryl groups onto the nitrogen atom of substituted anilinopiperidines is a critical step in the synthesis of new chemical entities for drug discovery. The substrate, this compound, presents a sterically hindered secondary amine, which can pose challenges for traditional N-arylation methods. The Buchwald-Hartwig amination has emerged as a robust and versatile method for such transformations, offering a broad substrate scope and functional group tolerance.[1][2][3] The success of this reaction, particularly with challenging substrates, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand.[4]

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of this compound with various aryl halides. The data has been compiled from literature sources describing similar sterically hindered N-arylation reactions.

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | 2-Chlorotoluene | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS | Toluene | 110 | 24 | 65 |

| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |

Note: The data presented are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Scale-Up Synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The protocols described herein focus on a robust and scalable reductive amination pathway, addressing common challenges encountered during the transition from laboratory to pilot-plant scale. Additionally, an alternative Buchwald-Hartwig amination approach is discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters at different scales, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate, is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs), including synthetic opioids.[2][3] As drug development progresses from discovery to clinical trials and commercial production, the need for reliable and efficient scale-up synthesis procedures becomes paramount. This document outlines a detailed methodology for the synthesis of this intermediate, focusing on process parameters critical for successful scale-up.

Two primary synthetic routes are considered: reductive amination and Buchwald-Hartwig amination. Reductive amination is a widely used and cost-effective method for the formation of C-N bonds. However, challenges such as decreased yields and impurity formation can arise during scale-up.[4] The Buchwald-Hartwig amination offers an alternative, often with high yields and selectivity, but may require more expensive catalysts and ligands.[5][6]

Data Presentation

Table 1: Reductive Amination Scale-Up Parameters and Results

| Parameter | Laboratory Scale (10 g) | Pilot Scale (100 g) | Production Scale (1 kg) |

| Reactants | |||

| 1-Boc-4-piperidone | 10.0 g (1.0 eq) | 100.0 g (1.0 eq) | 1.0 kg (1.0 eq) |

| o-Toluidine (B26562) | 5.9 g (1.1 eq) | 59.0 g (1.1 eq) | 590 g (1.1 eq) |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | 12.7 g (1.2 eq) | 127.0 g (1.2 eq) | 1.27 kg (1.2 eq) |

| Acetic Acid (catalyst) | 0.3 g (0.1 eq) | 3.0 g (0.1 eq) | 30.0 g (0.1 eq) |

| Solvent | |||

| Dichloromethane (B109758) (DCM) | 100 mL | 1.0 L | 10.0 L |

| Reaction Conditions | |||

| Temperature | Room Temperature | Room Temperature | 20-25 °C (with cooling) |

| Reaction Time | 12-16 hours | 16-24 hours | 24-36 hours |

| Work-up & Purification | |||

| Quenching Agent | Saturated NaHCO₃ solution | Saturated NaHCO₃ solution | Saturated NaHCO₃ solution |

| Purification Method | Column Chromatography | Recrystallization | Recrystallization |

| Results | |||

| Yield | 85-90% | 75-85% | 70-80% |

| Purity (by HPLC) | >98% | >98% | >97% |

Note: The data presented in this table are representative and may vary depending on specific experimental conditions and equipment.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for reductive amination of 4-piperidone (B1582916) derivatives.[4][7]

Materials and Equipment:

-

1-Boc-4-piperidone

-

o-Toluidine

-

Sodium Triacetoxyborohydride (STAB)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

-

Addition funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure (100 g Scale):

-

Reaction Setup: To a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 1-Boc-4-piperidone (100.0 g) and dichloromethane (1.0 L).

-

Addition of Amine and Catalyst: Add o-toluidine (59.0 g) followed by glacial acetic acid (3.0 g) to the reactor. Stir the mixture at room temperature (20-25 °C) for 1 hour to facilitate imine formation.[4]

-

Reduction: Slowly add sodium triacetoxyborohydride (127.0 g) portion-wise over 1-2 hours, maintaining the internal temperature below 30 °C using the reactor cooling jacket.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination (Conceptual)

While a specific scale-up protocol for this molecule via Buchwald-Hartwig amination is not detailed in the provided search results, a general approach can be outlined based on established methodologies for similar couplings.[5][6]

Materials and Equipment:

-

tert-Butyl 4-bromopiperidine-1-carboxylate or tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

-

o-Toluidine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., XPhos, RuPhos)[6]

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous Toluene or Dioxane

-

Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet

Procedure (Conceptual):

-

Reaction Setup: To a rigorously dried and inerted reactor, add the palladium catalyst, phosphine ligand, and base.

-

Addition of Reactants: Add anhydrous toluene, followed by tert-butyl 4-halopiperidine-1-carboxylate and o-toluidine.

-

Reaction Conditions: Heat the mixture to 80-110 °C under a nitrogen atmosphere and monitor the reaction by HPLC.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Troubleshooting Common Scale-Up Issues

During the scale-up of the reductive amination, several challenges may arise.[4] Below are common issues and potential solutions:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Decreased Yield | - Inefficient imine formation due to mass and heat transfer limitations.[4]- Instability of the reducing agent. | - Ensure adequate agitation and efficient mixing.[4]- Consider using a Dean-Stark apparatus to remove water.[4]- Optimize catalyst concentration.[4]- Control the addition rate and temperature during the addition of the reducing agent. |

| Impurity Formation | - Incomplete reaction.- Side reactions due to localized overheating. | - Extend reaction time and monitor closely by HPLC.- Improve heat dissipation through efficient reactor cooling. |

| Difficult Purification | - Oily product instead of a crystalline solid. | - Screen different recrystallization solvents and conditions.- Consider purification via salt formation if the free base is difficult to handle.[4] |

Conclusion

The successful scale-up synthesis of this compound is achievable through a carefully controlled reductive amination process. By paying close attention to reaction parameters such as mixing, temperature control, and reaction monitoring, the challenges associated with scaling up this synthesis can be effectively managed. The provided protocols and data serve as a valuable resource for researchers and process chemists involved in the large-scale production of this important pharmaceutical intermediate.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ortho-methyl 4-Anilino-1-Boc-piperidine, a key intermediate in pharmaceutical synthesis. The method utilizes a reverse-phase C18 column with a gradient elution profile, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol outlined here provides a reliable workflow for the accurate quantification of this compound in research and drug development settings.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, including novel synthetic opioids.[1] Accurate and precise quantification of this intermediate is essential for process monitoring, quality control, and metabolic studies. This document provides a detailed protocol for a high-throughput LC-MS/MS method developed for this purpose. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Experimental Protocols

Sample Preparation

A straightforward "dilute and shoot" approach is recommended for the preparation of standards and samples to ensure high throughput and minimize sample preparation variability.[2]

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol (B129727).

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to fall within the calibration curve range.

-

Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulates.

Liquid Chromatography (LC) Method

The chromatographic separation is achieved using a C18 reverse-phase column.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Gas Flow | 12.0 L/min |

| MRM Transitions | See Table 3 |

Data Acquisition and Processing

Data is acquired and processed using the instrument manufacturer's software. Quantification is performed by integrating the peak areas of the MRM transitions and comparing them against a calibration curve generated from the working standards.

Data Presentation

The molecular weight of this compound is 290.40 g/mol , with a chemical formula of C₁₇H₂₆N₂O₂.[1] The protonated molecule [M+H]⁺ has an exact mass of 291.2067.[1]

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 291.2 | 235.2 | 15 | 50 |

| This compound | 291.2 | 191.1 | 25 | 50 |

Visualizations

Caption: Workflow for LC-MS/MS analysis.

Caption: Fragmentation of the parent ion.

Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the analysis of this compound. The sample preparation is minimal, allowing for high-throughput analysis. The chromatographic conditions ensure good peak shape and resolution from potential impurities. The MS/MS detection in MRM mode offers high specificity by monitoring characteristic precursor-to-product ion transitions. The primary fragmentation observed is the loss of isobutylene (B52900) (-56 Da) from the Boc protecting group, followed by the loss of carbon dioxide (-44 Da), which is a characteristic fragmentation pattern for Boc-protected amines. This method is suitable for a variety of applications in the drug development pipeline, from process chemistry to pharmacokinetic studies.

Conclusion